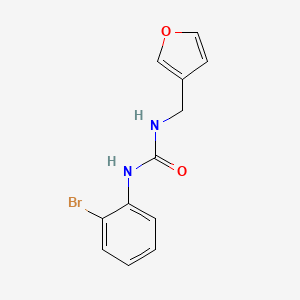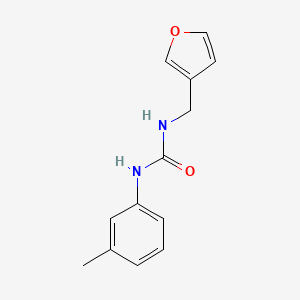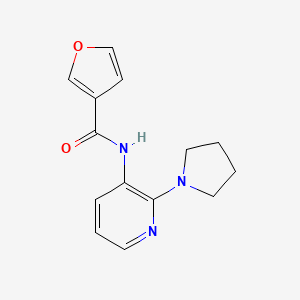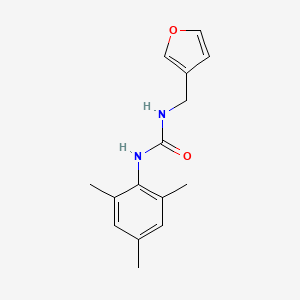
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, also known as DPFMU, is a synthetic compound that belongs to the class of urea derivatives. DPFMU has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is not fully understood. However, it has been suggested that 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has also been proposed that 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. In addition, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been found to exhibit anti-inflammatory and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities. However, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has some limitations as well. It is relatively unstable in solution and may degrade over time. In addition, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. One direction is to investigate the structure-activity relationship of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea and its analogs to identify more potent compounds with improved pharmacological properties. Another direction is to study the mechanism of action of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in more detail to elucidate its molecular targets and pathways. Furthermore, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may be explored for its potential applications in agriculture and material science. Overall, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is a promising compound with diverse applications and warrants further research.
Synthesemethoden
The synthesis of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2,4-dimethylphenyl isocyanate with furfurylamine. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine, in an anhydrous solvent, such as dichloromethane or tetrahydrofuran. The product is obtained as a white solid after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of fungal species, such as Candida albicans and Aspergillus niger, and bacterial species, such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-4-13(11(2)7-10)16-14(17)15-8-12-5-6-18-9-12/h3-7,9H,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSHFAZYJWFOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)





![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)


![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)
![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)
